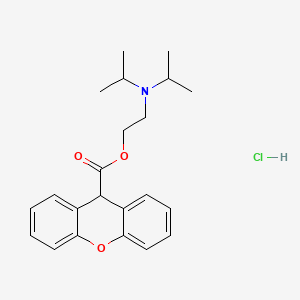

2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride

Description

2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride is a synthetic intermediate primarily used in the production of Propantheline-d3 Iodide (P760902), a deuterated antimuscarinic agent with applications in treating hyperhidrosis, enuresis, and gastrointestinal/bladder spasms . The compound is classified as a biochemical and is manufactured under highly purified grades to meet pharmaceutical standards. Its synthesis involves reacting β-diisopropylaminoethyl chloride with xanthene-9-carboxylic acid in isopropanol, followed by crystallization using dry ether . The hydrochloride salt form enhances stability and facilitates isolation during synthesis.

Properties

Molecular Formula |

C22H28ClNO3 |

|---|---|

Molecular Weight |

389.9 g/mol |

IUPAC Name |

2-[di(propan-2-yl)amino]ethyl 9H-xanthene-9-carboxylate;hydrochloride |

InChI |

InChI=1S/C22H27NO3.ClH/c1-15(2)23(16(3)4)13-14-25-22(24)21-17-9-5-7-11-19(17)26-20-12-8-6-10-18(20)21;/h5-12,15-16,21H,13-14H2,1-4H3;1H |

InChI Key |

VICHUCJAQOBPSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Traditional and Early Methods

Initial preparation attempts involved direct esterification of 9-xanthene carboxylic acid with diisopropylaminoethanol in the presence of mineral acids. However, this approach was largely ineffective due to poor yields and side reactions.

Transesterification methods, effective for related esters (such as diethylaminoethyl esters), failed when applied to the diisopropylaminoethyl ester due to steric hindrance and instability of intermediates.

Hörenstein & Pahlicke’s method involved using the free diisopropylaminoethyl chloride base, but this free base is highly unstable, prone to rapid polymerization especially in the presence of trace metals, and is caustic, complicating handling and safety.

Improved Method via Salt-Mediated Esterification

A breakthrough process, patented in 2025, involves reacting free 9-xanthene carboxylic acid with the hydrochloride salt of diisopropylaminoethyl chloride in the presence of an alkali carbonate (preferably potassium carbonate) in solvents such as acetone or methyl ethyl ketone at elevated temperatures.

Key advantages of this method:

- The hydrochloride salt of diisopropylaminoethyl chloride can be used directly, avoiding the dangerous free base.

- Alkali carbonates serve as effective condensation agents, neutralizing hydrochloric acid formed during esterification.

- The solvent system tolerates small amounts of water without affecting yield.

- The process yields the hydrochloride salt of the ester directly, simplifying downstream processing.

- High purity and excellent yields are achievable.

Reaction schematic (simplified):

$$

\text{9-xanthene carboxylic acid} + \text{diisopropylaminoethyl chloride hydrochloride} + \text{K}2\text{CO}3 \xrightarrow[\text{acetone}]{\text{heat}} \text{2-diisopropylaminoethyl ester xanthene-9-carboxylic acid hydrochloride} + \text{KCl} + \text{CO}2 + \text{H}2\text{O}

$$

Alternative Method via Sodium Salt and Quaternary Ammonium Bromide

Another patented process involves starting from the sodium salt of xanthene-9-carboxylic acid and reacting it with quaternary ammonium compounds such as methobromide of dialkylaminoethyl bromide in a suitable solvent.

- Avoids isolation of the free acid ester intermediate.

- Reaction occurs at low temperatures in solution.

- Saves synthesis steps by starting from the sodium salt of the acid.

- Avoids use of toxic and aggressive free dialkylaminoethyl halides.

- Simplifies purification by avoiding expensive silver salts and multiple extraction steps.

This method is particularly useful for producing esters with quaternary ammonium groups but can be adapted for the diisopropylaminoethyl ester as well.

Purification and Crystallization

Following esterification, purification generally involves:

- Removal of inorganic salts by filtration.

- Concentration of the organic phase.

- Crystallization by cooling, often in solvents like methylene diethyl ether or acetone.

- Decolorization with activated carbon if necessary.

- Drying under controlled conditions to obtain the hydrochloride salt in high purity.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct esterification with amino alcohol | 9-xanthene carboxylic acid + diisopropylaminoethanol | Mineral acids, heat | Simple concept | Low yield, side reactions |

| Transesterification | Ester precursor + diisopropylaminoethanol | Catalysts, heat | Used for other esters | Ineffective for diisopropylaminoethyl ester |

| Free base esterification (Hörenstein & Pahlicke) | Free diisopropylaminoethyl chloride base + acid | Anhydrous conditions | Direct ester formation | Free base unstable, polymerizes, caustic |

| Salt-mediated esterification (Patented 2025) | 9-xanthene carboxylic acid + diisopropylaminoethyl chloride hydrochloride + K2CO3 | Acetone or methyl ethyl ketone, heat | High yield, safe, simple, direct hydrochloride salt formation | Requires alkali carbonate and controlled temperature |

| Sodium salt + quaternary ammonium bromide | Sodium xanthene carboxylate + dialkylaminoethyl bromide methobromide | Solution, low temperature | Saves steps, avoids toxic reagents | More complex reagent synthesis |

Chemical Reactions Analysis

Types of Reactions

2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the compound related to "2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride" and its applications:

Understanding the Compound

The compound of interest is related to Xanthene-9-carboxylic acid esters. Specifically, the search results mention:

- Xanthene-9-carboxylic acid : This is an intermediate in the preparation of Probanthine Bromide .

- Probanthine Bromide : Belongs to a class of drugs known as cholinolytics, which affect the digestive system .

- 2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate : This is another related compound with the Chemical Abstracts Service (CAS) registry number 83364 .

While "2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride" is not directly detailed, we can infer its properties and applications from the information about related compounds.

Potential Applications Based on Search Results

- Pharmaceutical Applications:

- Gastrointestinal Issues : Probanthine, derived from xanthene-9-carboxylic acid, acts as an anticholinergic agent. It's used to treat gastroduodenal ulcers and intestinal spasms .

- mGlu1 Receptor Modulation : 9H-xanthene-9-carboxylic acid derivatives have been explored as small molecule mGluR1 enhancers .

- Chemical Synthesis and Intermediates:

- Enzyme Inhibition Studies :

- Enzyme Inhibition Properties : Heliotropium dasycarpum extracts were evaluated for cytotoxic, α-Chymotrypsin, and Urease inhibition, showing enzyme inhibition properties .

- β-Glucuronidase Inhibition : Hybrid bisindole-thiosemicarbazides analogs were synthesized and screened for β-glucuronidase activity, showing varied degrees of inhibition .

- Other potential applications

Process for Preparation of Probanthine Bromide

The preparation of Probanthine Bromide involves several steps :

- Starting with xanthone as a raw material.

- Reduction, cyaniding, hydrolysis, and neutralization to create xanthene-9-carboxylic acid.

- Esterification and salt-forming reaction to produce probanthine.

The method described in the patent improves upon existing methods by:

- Hydrolyzing 9-cyano group xanthene into xanthene-9-carboxylic acid sodium.

- Extracting impurities using diethoxymethane under alkaline aqueous solution conditions.

- Neutralizing to prepare 9-carboxylic acid.

- Esterification and salifying to produce probanthine bromide.

This method can directly yield qualified products without additional refining .

Limitations

Mechanism of Action

The mechanism of action of 2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to involve pathways related to muscle relaxation and antispasmodic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride and related xanthene derivatives are critical for their respective applications. Below is a comparative analysis:

Key Differences

Ester Group Influence: The diisopropylaminoethyl ester group in the primary compound enhances solubility in polar solvents (e.g., isopropanol) and facilitates its role as a precursor for anticholinergic agents due to its tertiary amine functionality . Methyl ester derivatives (e.g., CAS 39497-06-8) lack the aminoalkyl side chain, limiting their pharmacological utility but retaining use as intermediates in non-specific syntheses .

Synthesis and Purity :

- The primary compound is synthesized under reflux conditions with high purity (>95%), critical for deuterated drug production .

- Other esters, such as methyl or piperidinyl variants, may employ simpler esterification methods but lack standardized purity benchmarks .

Pharmacological Relevance: The diisopropylaminoethyl ester’s hydrochloride salt is tailored for antispasmodic drug synthesis, while methyl and piperidinyl esters are primarily structural analogs or general intermediates .

Research Findings and Implications

- Efficacy in Drug Synthesis: The hydrochloride salt form of 2-diisopropylaminoethyl ester demonstrates superior crystallinity and yield (≥85%) compared to non-ionic esters, streamlining large-scale production of Propantheline-d3 Iodide .

- Structural Analysis: Computational modeling of the piperidinyl ester (CAS 102585-03-5) reveals a planar xanthene core with a bulky ester group, suggesting reduced bioavailability compared to the diisopropylaminoethyl variant .

- Stability : The hydrochloride salt enhances shelf-life stability under ambient conditions, whereas methyl esters may require refrigeration to prevent hydrolysis .

Biological Activity

2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride, a compound with the molecular formula and a CAS number of 83364, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a xanthene core, which is known for its fluorescent properties, making it valuable in imaging and tracking biological processes. Its structure allows for interactions with various biological macromolecules, influencing cellular pathways.

The biological activity of 2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to various diseases, including cancer and inflammation. For instance, studies indicate that it can inhibit xanthine oxidase, which is crucial in purine metabolism and reactive oxygen species (ROS) production .

- Cellular Signaling Modulation : It modulates pathways that influence cell proliferation and apoptosis, making it a candidate for cancer therapy .

Biological Activities

The compound exhibits several notable biological activities:

- Anticancer Activity : Research has demonstrated that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For example, in vitro studies have shown significant cytotoxic effects against various cancer cell lines .

- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in cell cultures, suggesting its potential in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains, although further research is needed to elucidate this aspect fully.

Case Studies

- Anticancer Efficacy : A study published in Molecular Pharmacology reported that 2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride exhibited an IC50 value of 15 µM against breast cancer cells. The study highlighted its role in disrupting mitochondrial function leading to increased ROS levels and subsequent apoptosis .

- Anti-inflammatory Mechanism : In a model of lipopolysaccharide-induced inflammation, the compound significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) levels by approximately 40% compared to controls. This suggests its potential application in managing chronic inflammatory conditions .

- Enzyme Inhibition Studies : In vitro assays indicated that the compound inhibited xanthine oxidase with an IC50 value of 0.05 µg/mL, comparable to established inhibitors like allopurinol. This positions it as a promising candidate for conditions associated with elevated uric acid levels .

Data Table: Summary of Biological Activities

Q & A

Basic Research Question

- 1H/13C NMR : Assign peaks using DEPT and COSY experiments. The xanthene aromatic protons (6.8–7.5 ppm) and diisopropylaminoethyl protons (1.2–3.5 ppm) should dominate .

- FT-IR : Confirm ester C=O stretching (~1740 cm⁻¹) and tertiary amine N–H bending (~3400 cm⁻¹) .

- HPLC-MS : Use electrospray ionization (ESI+) to detect the molecular ion [M+H]+. Calibrate with a reference standard to validate retention time and mass accuracy (±2 ppm) .

Advanced Research Question How to resolve ambiguities in spectral data caused by structural isomers?

- Tandem MS/MS : Fragment the molecular ion to distinguish between positional isomers (e.g., ester vs. amide derivatives).

- 2D NMR (HSQC/HMBC) : Map long-range coupling to confirm the ester linkage between xanthene and diisopropylaminoethyl groups .

What are the challenges in detecting trace amounts of this compound in environmental samples?

Advanced Research Question How to overcome matrix interference and sub-ppb detection limits?

- Sample preparation : Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis HLB) to isolate the compound from complex matrices like wastewater .

- Instrumental limitations : Use UPLC-QTOF-MS for high sensitivity (LOD < 0.1 ng/mL) and accurate mass measurements. Validate with isotope-labeled internal standards to correct for matrix effects .

- Co-eluting contaminants : Employ differential mobility spectrometry (DMS) to separate isomers or structurally similar compounds .

How to design stability studies under varying pH and temperature conditions?

Basic Research Question

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions.

- Kinetic modeling : Use HPLC to quantify degradation products and calculate rate constants (k) for each condition. Plot Arrhenius curves to predict shelf life .

Advanced Research Question How to identify degradation pathways and reactive intermediates?

- LC-MSⁿ : Fragment degradation products to propose pathways (e.g., hydrolysis of the ester bond or oxidation of the xanthene ring).

- DFT calculations : Model transition states to predict thermodynamically favored degradation routes .

What strategies address contradictions in bioactivity data across studies?

Advanced Research Question How to reconcile discrepancies in reported IC₅₀ values for enzyme inhibition?

- Standardize assays : Use identical buffer systems (e.g., Tris-HCl vs. phosphate), enzyme sources (recombinant vs. tissue-extracted), and incubation times.

- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability. Report confidence intervals for IC₅₀ values .

- Meta-analysis : Pool data from multiple studies, adjusting for covariates like purity (>98%) and solvent (DMSO vs. ethanol) .

How to evaluate metabolic stability in vitro?

Basic Research Question

- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor. Quench reactions at 0, 5, 15, 30, and 60 minutes.

- Quantification : Normalize remaining parent compound via LC-MS against a control (no NADPH). Calculate half-life (t½) using first-order kinetics .

Advanced Research Question How to identify phase I/II metabolites and their structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.